

A Comparative Analysis of the Pharmacokinetic Profiles of Repaglinide and Its Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3'-Hydroxy Repaglinide*

Cat. No.: *B564462*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the anti-diabetic agent repaglinide and its primary metabolites. The information presented is collated from peer-reviewed literature and regulatory documents, offering a comprehensive overview supported by experimental data and methodologies.

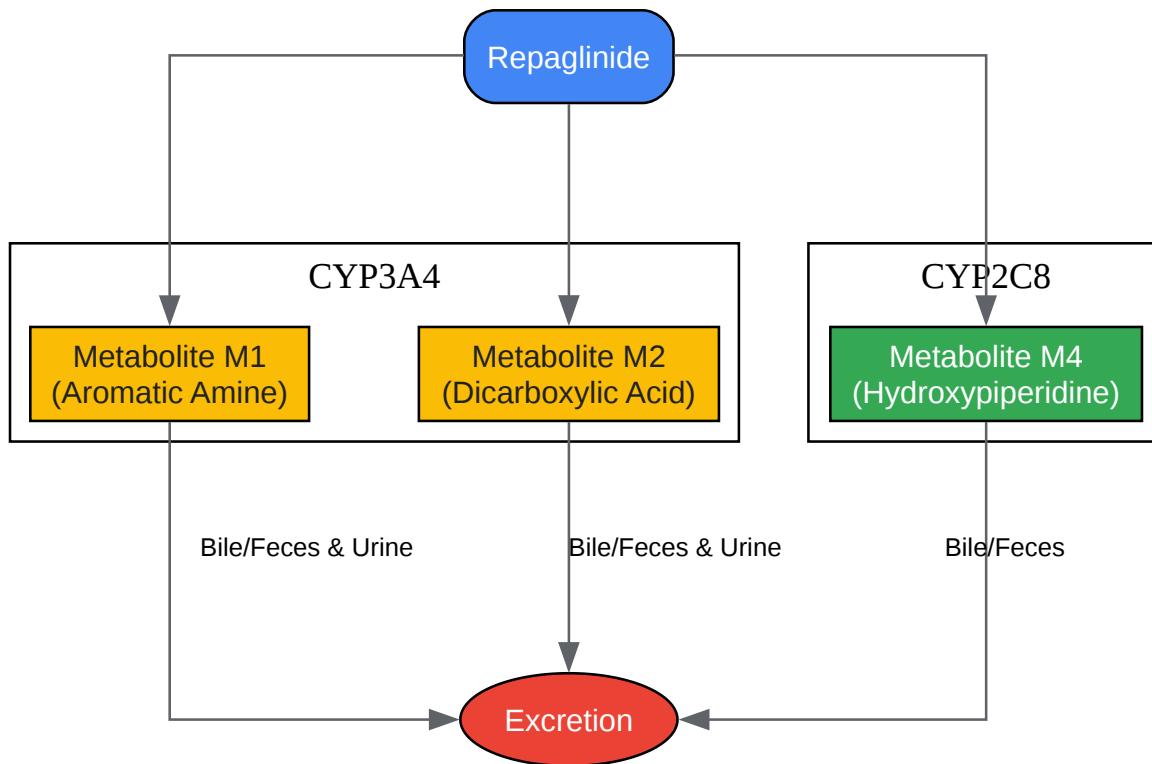
Executive Summary

Repaglinide, a short-acting insulin secretagogue, undergoes rapid and extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. This metabolic process results in the formation of several pharmacologically inactive metabolites, which are then predominantly eliminated through the biliary-fecal route. The pharmacokinetic profile of repaglinide is characterized by rapid absorption and elimination, consistent with its role as a prandial glucose regulator. While detailed pharmacokinetic parameters for its metabolites in human plasma are not extensively reported, their formation and excretion pathways have been well-characterized.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for repaglinide following a single oral dose in healthy human subjects. Due to a lack of available data in the public domain, a comprehensive quantitative comparison with its metabolites' plasma pharmacokinetics is not possible.

Parameter	Repaglinide	Metabolite M1 (Aromatic Amine)	Metabolite M2 (Dicarboxylic Acid)	Metabolite M4 (Hydroxypiperi dine)
Dose	2 mg (oral)	Not Applicable	Not Applicable	Not Applicable
Cmax (ng/mL)	27.74 (mean)	Data not available	Data not available	Data not available
Tmax (hours)	0.5	Data not available	Data not available	Data not available
AUC (ng·h/mL)	Data not fully available	Data not available	Data not available	Data not available
Half-life (t _{1/2}) (hours)	~1	Data not available	Data not available	Data not available
Primary Route of Excretion	Feces (via bile)	Urine, Feces	Feces (major), Urine	Feces
Pharmacological Activity	Active	Inactive[1]	Inactive[1]	Inactive


Note: The major in vivo metabolite of repaglinide in humans is M2, which accounts for a significant portion of the administered dose found in feces.[\[2\]](#) Metabolites M1 and M2 are also detected in urine.[\[2\]](#)

Metabolic Pathways of Repaglinide

Repaglinide is extensively metabolized in the liver. The primary biotransformation pathways involve oxidation and glucuronidation. The cytochrome P450 enzymes CYP2C8 and CYP3A4 are the principal catalysts for the oxidative metabolism of repaglinide.[\[1\]](#)

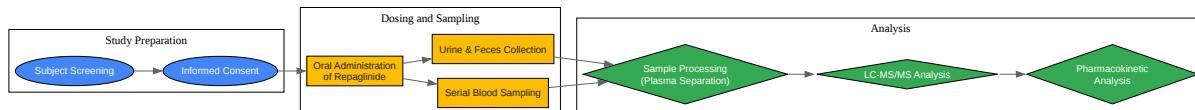
- CYP3A4 is primarily responsible for the formation of the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites.[\[1\]](#)
- CYP2C8 is the main enzyme involved in the formation of the M4 metabolite through hydroxylation on the piperidine ring.[\[1\]](#)

These metabolites are pharmacologically inactive and are primarily excreted in the bile.[1]

[Click to download full resolution via product page](#)

Metabolic pathway of Repaglinide.

Experimental Protocols


Human Pharmacokinetic Study

A representative experimental design to determine the pharmacokinetic profile of repaglinide and its metabolites is as follows:

Study Design:

- An open-label, single-dose study.[2]
- Subjects: Healthy male volunteers.[2]
- Drug Administration: A single oral dose of 2 mg of ^{14}C -labeled repaglinide administered after an overnight fast.[3]

- Sample Collection:
 - Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[3]
 - Urine and feces are collected for up to 96 hours post-dose to determine excretion patterns.[2]
- Bioanalysis: Plasma, urine, and fecal samples are analyzed for concentrations of repaglinide and its metabolites using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

[Click to download full resolution via product page](#)

Experimental workflow for a human pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification in Human Plasma

Sample Preparation:

- An internal standard is added to an aliquot of human plasma.
- Liquid-liquid extraction is performed to isolate the analytes (repaglinide and its metabolites) from the plasma matrix.

- The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
- Flow Rate: Optimized for separation and detection.

Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.

This guide provides a foundational understanding of the pharmacokinetic profiles of repaglinide and its metabolites. The rapid metabolism to inactive compounds and subsequent excretion are key features of its disposition. Further research would be beneficial to fully elucidate the plasma pharmacokinetics of the individual metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. Absorption, metabolism and excretion of a single oral dose of (14)C-repaglinide during repaglinide multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of Repaglinide and Its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564462#comparing-the-pharmacokinetic-profiles-of-repaglinide-and-its-metabolites\]](https://www.benchchem.com/product/b564462#comparing-the-pharmacokinetic-profiles-of-repaglinide-and-its-metabolites)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com